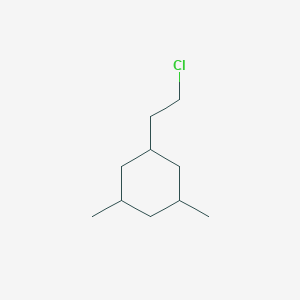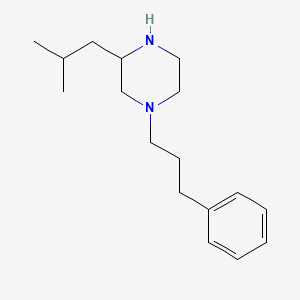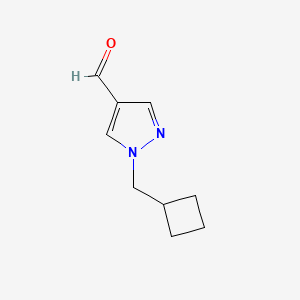![molecular formula C9H16N2 B1425448 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 1697159-20-8](/img/structure/B1425448.png)
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a chemical compound. It belongs to the group of pyrroles, which are heterocyclic compounds .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis
The molecular formula of 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is C12H20N2.Chemical Reactions Analysis
The classical heterocyclic name reactions of pyrrole derivatives were discovered in late 19th and early 20th centuries . These reactions have been gaining popularity among heterocyclic chemists due to the application of modern organic chemistry techniques .Physical And Chemical Properties Analysis
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a yellow solid with a molecular weight of 192.31g/mol. The melting point of this compound is 167-169 degrees Celsius. The solubility of this compound in water is very low.Applications De Recherche Scientifique
Pharmaceutical Research Sigma-2 Receptor Interaction
“2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole” may have potential applications in pharmaceutical research due to its structural similarity to other pyrrole derivatives. Compounds targeting the sigma-2 receptor, which has been linked to diseases such as Niemann-Pick disease, schizophrenia, neuropathic pain, and Alzheimer’s disease, could be of interest for developing new therapeutic agents .
Organic Synthesis [3+2] Cycloaddition Reactions
This compound might be used in organic synthesis methods involving [3+2] cycloaddition reactions to create multi-substituted pyrrole derivatives, which are valuable in medicinal chemistry for their biological activities .
Chemical Thermolysis Formation of Octahydropyrrolo[3,4-c]pyrroles
The thermolysis of certain aziridines has been shown to produce octahydropyrrolo[3,4-c]pyrroles. This suggests that “2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole” could be synthesized through similar processes and might have applications in the study of reaction kinetics and mechanisms .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-9(1)11-5-7-3-10-4-8(7)6-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIMBQVVLTHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CNCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)


![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)
![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)




![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

